Fura-5F (pentapotassium)

Calcium signaling Ratiometric imaging Neuroscience

Standard fura-family indicators saturate above 1 µM Ca2+ or lack sensitivity near resting levels. Fura-5F pentapotassium provides the intermediate Kd (0.40 µM) required for patch-clamp and microinjection studies tracking physiological calcium transients (0.1-2 µM). - Ratiometric excitation: 336/363 nm, emission 512 nm - volume-independent quantification - Cell-impermeant pentapotassium salt - retains dye in injected cells, ideal for Xenopus oocytes and primary neurons - Enables accurate Grynkiewicz calibration for AM ester counterpart experiments

Molecular Formula C28H19FK5N3O14
Molecular Weight 836.0 g/mol
Cat. No. B12392786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura-5F (pentapotassium)
Molecular FormulaC28H19FK5N3O14
Molecular Weight836.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C28H24FN3O14.5K/c29-15-1-2-16(31(10-23(33)34)11-24(35)36)20(7-15)44-4-3-43-19-5-14-6-21(27-30-9-22(46-27)28(41)42)45-18(14)8-17(19)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5
InChIKeyLHNVHDLFOLNARU-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fura-5F Pentapotassium: Ratiometric Calcium Indicator


Fura-5F (pentapotassium) is a cell-impermeant fluorescent calcium indicator belonging to the BAPTA-based chelator family, developed as a derivative of fura-2. It exhibits a ratiometric dual-excitation, single-emission spectral profile with excitation maxima at 336 nm (calcium-bound) and 363 nm (calcium-free) and an emission maximum near 512 nm [1]. This pentapotassium salt form (CAS: 299172-15-9, MW: 835.95) is designed for microinjection, patch-clamp loading, and in vitro calibration applications where membrane permeability is not required or is deliberately excluded [2].

1

Cell-impermeant pentapotassium salt for patch-clamp or microinjection loading

2

Ratiometric dual-excitation (336/363 nm) enables quantitative Ca²⁺ imaging

3

Intermediate Kd bridges affinity gap between fura-2 and fura-FF

Why Fura-5F Affinity Ensures Experimental Fidelity


Calcium indicators across the fura family are not functionally interchangeable due to their widely divergent dissociation constants (Kd) for Ca²⁺, which determine the dynamic range of detectable calcium concentrations. Using a high-affinity indicator such as fura-2 (Kd ≈ 145 nM) to measure calcium transients that exceed ~1 µM results in dye saturation, signal plateauing, and loss of quantitative resolution. Conversely, employing low-affinity indicators (e.g., fura-FF, Kd ~5.5–20 µM) for resting or modest calcium elevations yields insufficient signal-to-noise [1]. The intermediate Kd of Fura-5F (0.40 µM) specifically addresses the quantification gap between fura-2 and fura-FF, enabling accurate ratiometric measurements in the 0.1–2 µM calcium concentration range where many physiologically and pathologically relevant calcium signaling events occur . Substituting Fura-5F with another fura-family member without matching the Kd will compromise either the linearity of the calcium-response relationship or the sensitivity required for detection.

High-affinity fura-2 may saturate during large Ca²⁺ transients, causing signal plateau and loss of resolution.
Low-affinity fura-FF may lack sensitivity for moderate Ca²⁺ elevations, yielding insufficient signal-to-noise.

Fura-5F Differentiation: Quantitative Evidence


Intermediate Affinity Prevents Dye Saturation

Fura-5F exhibits a calcium dissociation constant (Kd) of 0.40 µM, which is approximately 2.8-fold higher than the Kd of the widely used high-affinity indicator fura-2 (Kd = 0.145 µM) [1]. This reduced affinity extends the usable detection range before saturation occurs, enabling quantitative measurement of calcium concentrations exceeding ~1 µM without signal plateau .

Affinity vs. Fura-2
Head-to-head
Kd 0.40 µM vs 0.145 µM
2.8-fold lower affinity
Extends detectable range, supports >1 µM Ca²⁺ quantification
Ionic strength 0.1–0.15 M, pH 7.0–7.4, 20–23°C
Calcium signaling Ratiometric imaging Neuroscience

Fura-4F/5F/6F Affinity Tiering

Within the family of intermediate-affinity fura-2 derivatives, Fura-5F (Kd = 0.40 µM) occupies a distinct affinity niche between Fura-4F (Kd = 0.77 µM) and Fura-6F (Kd = 5.3 µM) [1]. This tiered Kd series allows researchers to select the indicator that best matches the anticipated calcium concentration range of their specific experimental system [2].

Affinity Tiering
Head-to-head
Fura-5F 0.40 µM
Fura-4F 0.77 µM
Fura-6F 5.3 µM
1.9× higher than 4F, 13.3× lower than 6F
Fura-5F fits 0.1–2 µM; 4F for higher; 6F for 5–50 µM range
Kd values from cited references
Calcium imaging Intermediate-affinity indicators Ratiometric quantification

Ratiometric Dual-Excitation Eliminates Loading Artifacts

Fura-5F employs a ratiometric dual-excitation (336 nm calcium-bound / 363 nm calcium-free) single-emission (512 nm) mechanism. This enables internal signal normalization by calculating the ratio of fluorescence intensities at the two excitation wavelengths, which mathematically cancels out confounding variables such as uneven dye loading, variations in cell thickness, and photobleaching [1]. In contrast, single-wavelength indicators like Fluo-4 (Kd = 345 nM) lack this intrinsic normalization capacity, making absolute calcium quantification more challenging and artifact-prone .

Ratiometric Normalization
Class-level
Ratiometric dual-excitation vs. single-wavelength Fluo-4
Corrects for loading and bleaching artifacts, enabling absolute Ca²⁺ quantification
Requires UV excitation capability
Ratiometric imaging Quantitative calcium analysis Signal normalization

Cell-Impermeant Salt for Controlled Loading

The pentapotassium salt form of Fura-5F is inherently cell-impermeant, in contrast to the acetoxymethyl (AM) ester derivative (Fura-5F AM) which diffuses passively across cell membranes [1]. This impermeant property provides experimental control: the indicator can be introduced directly into the cytosol via patch pipette during whole-cell recordings or via microinjection, ensuring defined intracellular concentrations and avoiding compartmentalization artifacts associated with AM ester loading .

Cell-Impermeant Salt
Class-level
Pentapotassium salt (impermeant) vs. AM ester (permeant)
Controlled intracellular concentration; avoids AM ester hydrolysis variability
Suited for whole-cell patch clamp & in vitro calibration
Patch-clamp electrophysiology Microinjection In vitro calibration

Fura-5F Pentapotassium: Key Applications


Whole-Cell Patch-Clamp Calcium Imaging

Fura-5F pentapotassium salt is introduced directly into the cytosol via the patch pipette during whole-cell recordings, enabling simultaneous measurement of membrane currents and intracellular calcium dynamics. The Kd of 0.40 µM prevents dye saturation during action potential-induced calcium transients that reach micromolar levels, a common limitation when using fura-2 [1]. The ratiometric excitation profile (336/363 nm) allows for quantitative calcium concentration calculations independent of pipette dye concentration variations .

In Vitro Calibration and Calcium Quantification

The cell-impermeant pentapotassium salt is the appropriate form for generating in vitro calcium standard curves. Fura-5F can be dissolved in defined calcium buffers to establish the Rmin, Rmax, and F380min/F380max parameters required for the Grynkiewicz equation, enabling absolute calcium concentration reporting from imaging experiments using the AM ester counterpart [1]. The intermediate Kd ensures the calibration curve's linear range covers physiologically relevant concentrations (0.1–2 µM) .

Microinjection-Based Calcium Imaging

For cell types such as Xenopus oocytes, early embryos, or large primary neurons where AM ester loading is inefficient or yields compartmentalized dye distribution, the pentapotassium salt can be microinjected directly into the cytoplasm. The impermeant nature ensures the indicator remains trapped within the injected cell, enabling longitudinal calcium imaging without dye leakage [1]. The ratiometric properties of Fura-5F provide internal normalization against variations in injected volume between cells .

Application
Selection Property
Validation Focus
Whole-cell patch-clamp imaging
Cell-impermeant salt form
Controlled dye loading; avoids esterase variability
In vitro calibration curves
Soluble in Ca²⁺ calibration buffers
Grynkiewicz parameter determination (Rmin, Rmax)
Microinjection delivery
Impermeant indicator retention
Volume-independent ratiometric normalization

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